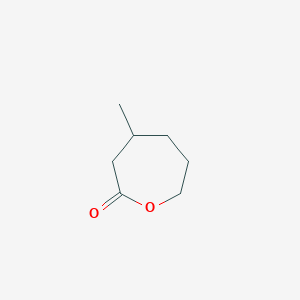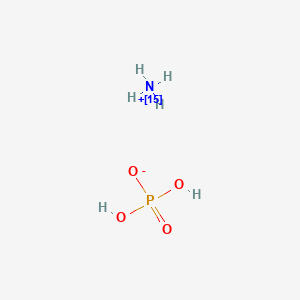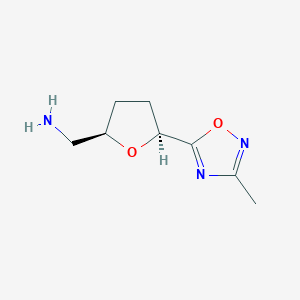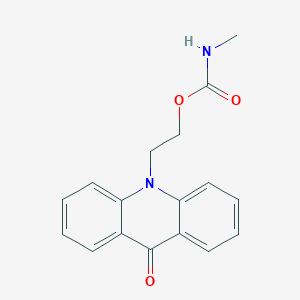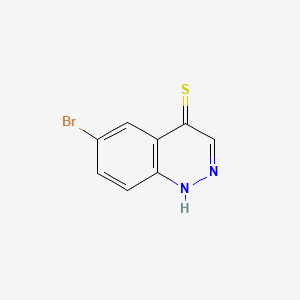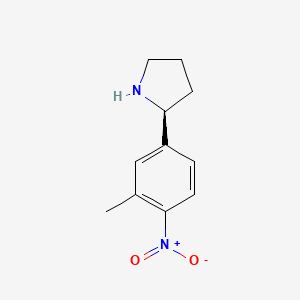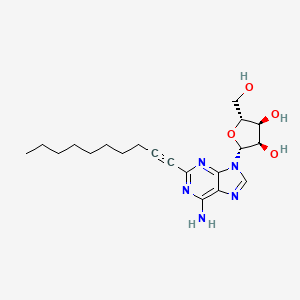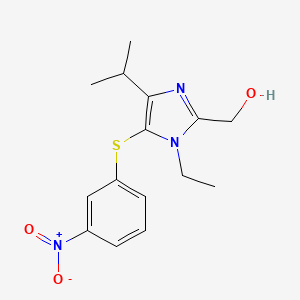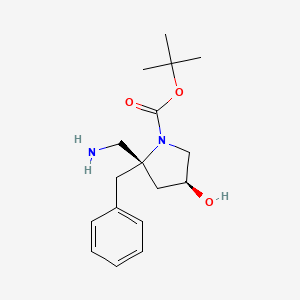![molecular formula C13H21F2NO3 B12935598 tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms and a spirocyclic framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection and deprotection steps: The hydroxyl group may be protected during intermediate steps and deprotected at the final stage to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall bioactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
- tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups with the spirocyclic core enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H21F2NO3 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-7-12(8-16)6-13(14,15)4-9(12)5-17/h9,17H,4-8H2,1-3H3 |
InChI Key |
PFBOUVFWFNPDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)



